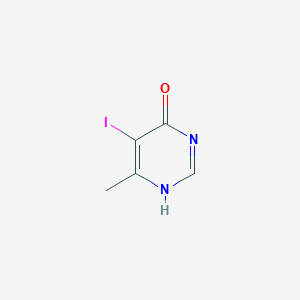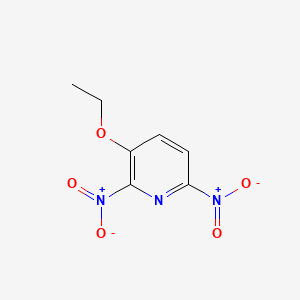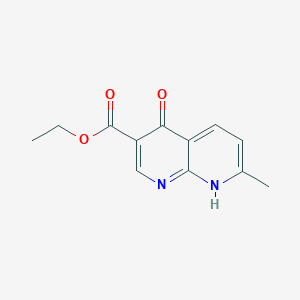
CID 12789
Vue d'ensemble
Description
CID 12789 is a useful research compound. Its molecular formula is C6H4N4O and its molecular weight is 148.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12789 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12789 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reversible and Spatiotemporal Control of Protein Function in Cells
CID has been a valuable tool for studying various biological processes, especially in dissecting signal transductions. It provides control over protein function with precision and spatiotemporal resolution, useful in understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation
PROTAC-CID platforms have been developed for inducible gene regulation and editing. These systems allow fine-tuning of gene expression and multiplex biological signals with different logic gating operations. They are applicable for transient genome manipulation in human cells and mice (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizer for Reversible Control of Protein Localization
This novel inducer of protein dimerization can be rapidly activated and deactivated with light, useful for controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology with CID
CID has helped solve numerous problems in cell biology, such as the signaling paradox in lipid second messengers and small GTPases. Recent advances have improved specificity and introduced novel substrates for orthogonal manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity of Barley
CID (carbon isotope discrimination) has been used as a selection criterion for improving water use efficiency (WUE) and productivity in barley under various conditions, showing a strong correlation between WUE and CID (Anyia et al., 2007).
Combined Immunodeficiency and Atopy in CARD11 Mutation
A study identified a mutation in CARD11, causing combined immunodeficiency (CID) and atopy. This finding has implications for understanding and treating conditions related to immune dysregulation (Dadi et al., 2017).
Methodological Challenges in Child and Adolescent Development Studies
Research categorization, such as CID (Consortium on Individual Development), highlights the need for matching research goals with appropriate designs and methods in developmental studies (Hamaker, Mulder, & van IJzendoorn, 2020).
Large-Format Charge-Injection Device Performance
A study reported the performance of a large-format Charge Injection Device (CID) imager, highlighting its broad spectral response and dynamic range, important for spectroscopy and scientific instrumentation (Zarnowski et al., 1993).
Propriétés
IUPAC Name |
8H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUXWWWOUNMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=NC=NC2=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12789 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7794551.png)
![1-Methyl-2-[3-(1-methylpyrrol-2-yl)phenyl]pyrrole](/img/structure/B7794558.png)











